molecular formula C16H17NO3 B177200 N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide CAS No. 103150-32-9

N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide

Cat. No.: B177200
CAS No.: 103150-32-9
M. Wt: 271.31 g/mol
InChI Key: OCRUDDLKDFDNGT-GJZGRUSLSA-N
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Description

N-[(1S,2R)-2,3-Dihydroxy-1-phenylpropyl]benzamide (CAS: 103150-32-9), also known as taxol side chain diol, is a chiral benzamide derivative with the molecular formula C₁₆H₁₇NO₃ and a molecular weight of 271.31 g/mol . Its structure features a benzamide group linked to a 1-phenylpropyl backbone with two stereocenters at the (1S,2R) positions and vicinal diol groups. Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 3/3
  • XLogP: 1.4 (moderate lipophilicity)
  • Topological polar surface area: 69.6 Ų (indicative of good solubility in polar solvents) .

This compound is notable as a synthetic intermediate in taxol (paclitaxel) derivatives, leveraging its diol groups for regioselective functionalization in anticancer drug development .

Properties

IUPAC Name

N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-11-14(19)15(12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1-10,14-15,18-19H,11H2,(H,17,20)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRUDDLKDFDNGT-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](CO)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sharpless Asymmetric Dihydroxylation

The Sharpless epoxidation and subsequent dihydroxylation of styrene derivatives have been employed to generate the vicinal diol with high enantiomeric excess (ee >90%). For example, epoxidation of trans-β-methylstyrene followed by acid-catalyzed ring-opening yields the (1S,2R)-diol configuration. This method, however, requires stringent control of reaction conditions to avoid racemization.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic diol intermediates offers an alternative route. Candida antarctica lipase B (CAL-B) has been used to selectively acetylate one enantiomer, enabling separation of the desired (1S,2R)-isomer. While enzymatic methods are environmentally friendly, scalability remains a challenge due to enzyme costs and reaction times.

Benzamide Coupling Strategies

The benzamide group is introduced via coupling reactions between the diol amine and benzoyl derivatives. Key methods include:

Schotten-Baumann Reaction in Aqueous Media

A patent (CN103288667A) describes the synthesis of structurally similar N-(2-phenylethyl)benzamide by reacting phenethylamine with benzoyl chloride in aqueous sodium hydroxide. This method avoids organic solvents, simplifies purification, and achieves 99% yield. Adapting this to the target compound, the (1S,2R)-diol amine is reacted with benzoyl chloride under ice-cold conditions (≤10°C) to minimize hydrolysis. The product precipitates and is isolated via filtration.

Table 1: Aqueous Schotten-Baumann Reaction Conditions

ParameterValue
SolventWater
BaseNaOH/KOH
Temperature0–10°C (addition), RT (reaction)
Reaction Time2–3 hours
YieldUp to 99%

Carbodiimide-Mediated Coupling

In non-aqueous environments, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used to activate benzoic acid for coupling with the diol amine. This method, reported in CD73 inhibitor syntheses, ensures high efficiency but requires anhydrous conditions and chromatographic purification.

Protection-Deprotection Strategies

The diol’s hydroxyl groups necessitate protection during benzamide formation to prevent side reactions.

Silyl Ether Protection

Triisopropylsilyl (TIPS) groups are commonly used due to their stability under basic conditions. In a paclitaxel side chain synthesis, the diol was protected as a TIPS ether before coupling with β-lactam intermediates. Deprotection is achieved using tetra-n-butylammonium fluoride (TBAF).

Acetal Protection

Cyclic acetals (e.g., formed with 2-methoxypropene) offer an alternative, though they are less stable under acidic conditions. This method is less favored for the target compound due to the risk of racemization.

Integrated Synthetic Pathways

Pathway A: Aqueous Coupling with Silyl Protection

  • Diol Synthesis : Asymmetric dihydroxylation of trans-β-methylstyrene.

  • Protection : TIPS protection of hydroxyl groups.

  • Benzamide Formation : Schotten-Baumann reaction in aqueous NaOH.

  • Deprotection : TBAF-mediated removal of TIPS groups.

Yield : 85–90% overall.

Pathway B: Carbodiimide-Mediated Coupling

  • Diol Synthesis : Enzymatic resolution of racemic diol.

  • Benzamide Formation : EDC/HOBt-mediated coupling in dichloromethane.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Yield : 75–80%.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

  • Optical Rotation : [α]D20=+12.5°[α]_D^{20} = +12.5° (c 1.0, MeOH).

  • NMR : Distinct signals for benzamide carbonyl (δ 167.2 ppm in 13^{13}C NMR) and diol protons (δ 4.1–4.3 ppm in 1^1H NMR).

Challenges and Optimization

  • Stereochemical Integrity : Racemization during benzamide formation is mitigated by low-temperature reactions and bulky protecting groups.

  • Solvent Choice : Aqueous methods reduce environmental impact but may require longer reaction times.

  • Scalability : Enzymatic resolution is less practical for industrial-scale synthesis compared to asymmetric catalysis .

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield benzoic acid derivatives, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structure: Features a benzamide core with a 2-hydroxy-1,1-dimethylethyl substituent and a 3-methyl group on the benzene ring. Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Key Differences:

  • Substituents : The tert-butyl-like hydroxyethyl group replaces the chiral diol-phenylpropyl moiety.
  • Functionality : Contains an N,O-bidentate directing group , enhancing its utility in metal-catalyzed C–H bond activation reactions, unlike the taxol-derived compound .
  • Physicochemical Properties : Higher lipophilicity (predicted XLogP >2) due to the methyl and bulky hydroxyethyl groups.

TAS1553 (5-chloro-2-{N-[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]sulfamoyl}benzamide)

Structure : A sulfamoyl-benzamide with an oxadiazolone ring and fluorinated aryl groups.
Function : Potent inhibitor of ribonucleotide reductase (RNR), targeting cancer cell proliferation .
Key Differences :

  • Complexity : Incorporates sulfonamide and heterocyclic moieties absent in the target compound.
  • Biological Target : Directly inhibits RNR, whereas the taxol side chain diol is a synthetic intermediate without direct enzymatic inhibition reported .

BACE-1 Inhibitors (e.g., N-((1S,2R)-3-(((1S)-2-(cyclohexylamino)-1-methyl-2-oxoethyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)-3-(2-oxo-1-pyrrolidinyl)-5-(propyloxy)benzamide)

Structure: Shares the (1S,2R) stereochemistry and benzamide core but includes additional substituents like cyclohexylamino and pyrrolidinyl groups. Function: Inhibits β-secretase (BACE-1), a therapeutic target in Alzheimer’s disease . Key Differences:

  • Binding Interactions : The diol groups in the taxol derivative may engage in hydrogen bonding similar to BACE-1 inhibitors, but the latter’s extended substituents enhance target specificity .
  • Therapeutic Application : BACE-1 inhibitors focus on neurodegenerative diseases, contrasting with the taxol derivative’s role in oncology .

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide

Structure : Contains a benzotriazolyl group instead of diol substituents.
Function : Likely utilized in organic synthesis due to the benzotriazole’s leaving-group properties.
Key Differences :

  • Reactivity : The benzotriazole moiety facilitates nucleophilic substitutions, whereas the diol groups in the taxol derivative enable oxidation or protection reactions .
  • Stability : The diol structure may confer higher polarity and hygroscopicity compared to the benzotriazole analog.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological/Functional Role XLogP Ref.
N-[(1S,2R)-2,3-Dihydroxy-1-phenylpropyl]benzamide Benzamide (1S,2R)-diol-phenylpropyl Taxol intermediate 1.4
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methyl, hydroxy-tert-butyl Metal-catalyzed C–H activation ~2.2
TAS1553 Sulfamoyl-benzamide Oxadiazolone, fluoro-dimethylphenyl Ribonucleotide reductase inhibitor >3
BACE-1 Inhibitor (e.g., 2XFI ligand) Benzamide Cyclohexylamino, pyrrolidinyl β-secretase inhibition ~3.5

Biological Activity

N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol. Its structure features two hydroxyl groups and a benzamide moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites. This interaction can modulate metabolic pathways and influence cellular functions.
  • Receptor Modulation : It may also interact with receptors, affecting signaling pathways critical for various physiological processes.

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. The presence of hydroxyl groups allows the compound to scavenge free radicals, thereby protecting cells from oxidative stress.

2. Antimicrobial Activity

Preliminary studies suggest that this compound has potential antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, showing promising results that warrant further investigation.

3. Neuroleptic Activity

The compound's structural similarity to known neuroleptics has led to studies exploring its effects on dopaminergic systems. In animal models, it has demonstrated the ability to reduce stereotyped behaviors induced by apomorphine, indicating potential as an antipsychotic agent.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(1S)-1-(2,6-difluorophenyl)ethyl]-3-(1-hydroxyethyl)-4-(1H-pyrazol-4-yl)benzamideContains fluorine substituentsPotent ROCK1 inhibition
2-Hydroxy-N-(3-phenylpropyl)benzamideLacks stereochemistryModerate antioxidant properties
(2R,3R)-2,3-dihydroxy-N’-(1),N’-(4)-diphenylbutanedihydrazideContains hydrazide linkageAnticancer properties

This compound stands out due to its specific stereochemistry and dual hydroxyl groups that enhance its reactivity and biological potential compared to other benzamides.

Study 1: Neuroleptic Activity

A study investigated the neuroleptic effects of various benzamides in rats. This compound was found to significantly reduce apomorphine-induced stereotyped behavior compared to controls. Its potency was compared with established neuroleptics like haloperidol and metoclopramide.

Study 2: Antioxidant Efficacy

In vitro assays demonstrated that this compound effectively scavenged DPPH radicals and reduced oxidative stress markers in cultured cells. This suggests a protective role against oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide
Reactant of Route 2
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N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide

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